![molecular formula C12H8Cl3N B3105508 Phenyl-(2,4,6-trichloro-phenyl)-amine CAS No. 15362-44-4](/img/structure/B3105508.png)
Phenyl-(2,4,6-trichloro-phenyl)-amine
Overview
Description
Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as PTCA, is a chemical compound that has gained attention in scientific research due to its unique properties. PTCA is a member of the arylamine class of compounds, which are known to have diverse biological activities. In
Scientific Research Applications
Controlling Intramolecular Charge Transfer
Phenyl-(2,4,6-trichloro-phenyl)-amine plays a crucial role in controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . This is particularly important in the optimization of the donor number and the substitution position, which is more facile and efficient compared to the complicated and time-consuming molecular skeleton exploitation .
Near-Infrared Photothermal Conversion
This compound has been used in the development of materials for near-infrared photothermal conversion . The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This has led to remarkable photothermal conversion efficiencies .
Photoluminescence
Phenyl-(2,4,6-trichloro-phenyl)-amine derivatives exhibit high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . This property is useful in various applications, including the development of light-emitting diodes .
Near-Infrared Emission
The compound has been used in the development of materials that exhibit near-infrared emission . This is particularly useful in applications such as chemical sensing and information storage .
Redox Chemistry
Phenyl-(2,4,6-trichloro-phenyl)-amine plays a crucial role in redox chemistry . This is particularly important in the design of novel high-performance organic radical emitters .
Stability
Phenyl-(2,4,6-trichloro-phenyl)-amine derivatives are extremely stable during chromatography purification and long-term storage in the solid state . This stability is crucial for their use in various applications .
Mechanism of Action
Target of Action
Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, primarily targets intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . These molecules play a crucial role in various biochemical processes.
Mode of Action
The compound interacts with its targets by controlling the ICT interactions. The number and position of the donor units, diphenylamine (DPA), in the molecule can be optimized to tune these interactions . This interaction results in changes in the absorption maxima and photoluminescence (PL) quantum yields .
Biochemical Pathways
The affected biochemical pathway primarily involves the process of photothermal conversion. The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This pathway can have downstream effects on various biochemical processes, particularly those involving energy transfer.
Pharmacokinetics
The compound’s photothermal conversion performance suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its photothermal conversion performance. The compound exhibits high photothermal conversion efficiencies, with remarkable efficiencies of 41% and 50% achieved for different variants of the compound . This suggests that the compound could have potential applications in photothermal therapy .
properties
IUPAC Name |
2,4,6-trichloro-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNRCXQIZGIJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292749 | |
Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(2,4,6-trichloro-phenyl)-amine | |
CAS RN |
15362-44-4 | |
Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15362-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.